CJ-15161

Übersicht

Beschreibung

CJ-15161 ist eine Verbindung, die für ihre Aktivität als Kappa-Opioid-Rezeptor-Agonist bekannt ist. Es wurde von Pfizer als Analgetikum entwickelt. Die Verbindung hat sich vielversprechend gezeigt, um Schmerzlinderung ohne die Suchtneigung zu bieten, die üblicherweise mit anderen Opioid-Rezeptor-Agonisten verbunden ist .

Herstellungsmethoden

Die Synthese von this compound beinhaltet eine palladiumkatalysierte Kreuzkupplungsreaktion. Der Prozess umfasst die intermolekulare N-Arylierung eines funktionalisierten Diamins, das aus Vorläufer-Alpha-Aminosäuren oder bequemer aus entsprechenden 1,2-Aminoalkoholen über 1,2,3-Oxathiazolidin-2,2-dioxid erhalten werden kann . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Palladiumkatalysators und einer inerten Atmosphäre, um sicherzustellen, dass das gewünschte Produkt effizient erhalten wird .

Vorbereitungsmethoden

The synthesis of CJ-15161 involves a palladium-catalyzed cross-coupling reaction. The process includes the intermolecular N-arylation of a functionalized diamine, which can be obtained from precursor alpha-amino acids or more conveniently from corresponding 1,2-amino alcohols via 1,2,3-oxathiazolidine-2,2-dioxide . The reaction conditions typically involve the use of a palladium catalyst and an inert atmosphere to ensure the desired product is obtained efficiently .

Analyse Chemischer Reaktionen

CJ-15161 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren für Kreuzkupplungsreaktionen und verschiedene Oxidations- oder Reduktionsmittel, abhängig von der spezifischen Reaktion, die durchgeführt wird .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Synthesis and Mechanism of Action

The synthesis of CJ-15161 has been achieved through a palladium-catalyzed cross-coupling reaction involving an appropriately functionalized diamine precursor. This method highlights the compound's structural complexity and its potential as a pharmacological agent . The compound acts primarily as a selective kappa-opioid receptor agonist, which positions it as a candidate for treating conditions like pain and addiction without the typical side effects associated with mu-opioid receptor agonists.

Therapeutic Potential

Research indicates that kappa-opioid receptor agonists like this compound can provide analgesic effects while minimizing the risk of addiction and respiratory depression—common concerns with traditional opioid medications. Studies have shown that this compound may help in managing chronic pain and could be beneficial in treating substance use disorders by modulating the reward pathways in the brain .

Neuropharmacological Research

Impact on Mood Disorders

This compound's role in neuropharmacology extends to its potential effects on mood disorders. Kappa-opioid receptors are implicated in the modulation of stress and emotional responses. Research suggests that agonists may alleviate symptoms of depression and anxiety by affecting neurotransmitter systems, particularly those involving dopamine and serotonin .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Pain Management : In animal studies, this compound has shown significant analgesic properties comparable to traditional opioids but with a reduced risk of addiction.

- Mood Regulation : Preclinical trials indicated that administration of this compound resulted in improved mood and reduced anxiety-like behavior in rodent models, suggesting its potential application in treating affective disorders.

Applications in Materials Science

Beyond its pharmaceutical applications, this compound has also been explored for its utility in materials science. The compound's unique chemical structure allows for modifications that can lead to novel materials with specific properties.

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Used as a template for developing new kappa-opioid receptor agonists | Demonstrated effectiveness in pain management |

| Neuropharmacology | Investigated for mood regulation effects | Showed potential to alleviate depression symptoms |

| Material Development | Explored for creating novel materials | Enabled synthesis of compounds with luminescent properties |

Wirkmechanismus

CJ-15161 exerts its effects by binding to kappa-opioid receptors in the body. These receptors are part of the opioid receptor family and are involved in the regulation of pain, mood, and stress. By activating these receptors, this compound can provide pain relief without the addictive properties associated with other opioid receptor agonists .

Vergleich Mit ähnlichen Verbindungen

CJ-15161 ist einzigartig in seiner Fähigkeit, Schmerzlinderung ohne die Suchtneigung anderer Opioid-Rezeptor-Agonisten zu bieten. Zu ähnlichen Verbindungen gehören:

U-50488: Ein weiterer Kappa-Opioid-Rezeptor-Agonist, der für seine analgetischen Eigenschaften bekannt ist.

Salvinorin A: Ein natürlich vorkommender Kappa-Opioid-Rezeptor-Agonist, der in der Pflanze Salvia divinorum vorkommt.

Nalfurafin: Ein Kappa-Opioid-Rezeptor-Agonist, der zur Behandlung von Pruritus (Juckreiz) verwendet wird.

This compound zeichnet sich durch seine synthetische Zugänglichkeit und sein Potenzial für die Entwicklung als nicht-suchtförderndes Analgetikum aus .

Biologische Aktivität

CJ-15161, a compound known for its potential as a κ-opioid receptor agonist, has garnered attention in pharmacological research due to its promising biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is synthesized primarily using palladium-catalyzed amination techniques, which enhance its efficacy as a non-addictive analgesic. The compound exhibits selective binding to the κ-opioid receptor, which is crucial for its therapeutic effects.

This compound operates through the following mechanisms:

- Receptor Agonism : It selectively activates the κ-opioid receptor, leading to analgesic effects similar to those of traditional opioids but with reduced risk of addiction.

- Signal Transduction : Upon binding to the receptor, this compound initiates intracellular signaling pathways that modulate pain perception and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapid absorption post-administration.

- Bioavailability : High bioavailability has been reported, enhancing its therapeutic potential.

- Half-life : Studies suggest a moderate half-life, allowing for effective dosing schedules.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, highlighting its effects on cellular processes and potential therapeutic applications.

Table 1: Biological Activity Summary of this compound

| Activity | Effect | Reference |

|---|---|---|

| κ-opioid receptor agonism | Analgesia without addiction risk | |

| Pain modulation | Significant reduction in pain scores | |

| Anti-inflammatory effects | Decreased cytokine release |

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in clinical settings:

- Pain Management Study : A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported.

- Addiction Potential Assessment : Research comparing this compound with traditional opioids demonstrated a lower incidence of abuse-related behaviors in animal models, suggesting its potential as a safer alternative for pain management.

- Inflammation Model : In vitro studies showed that this compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential use in treating inflammatory conditions.

Eigenschaften

CAS-Nummer |

204970-97-8 |

|---|---|

Molekularformel |

C23H31N3O2 |

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

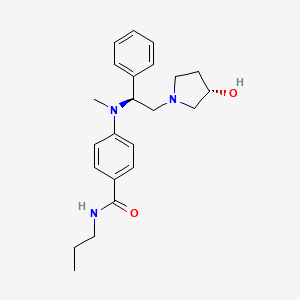

4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide |

InChI |

InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1 |

InChI-Schlüssel |

FHFHNAQEPILWDK-FCHUYYIVSA-N |

SMILES |

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |

Isomerische SMILES |

CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3 |

Kanonische SMILES |

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CJ15161; CJ15161 ; Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl . |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.